![molecular formula C23H24N2O4S2 B4021804 N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(4-phenoxyphenyl)alaninamide](/img/structure/B4021804.png)
N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(4-phenoxyphenyl)alaninamide
Description
Synthesis Analysis
The synthesis of compounds related to "N2-(methylsulfonyl)-N1-[3-(methylthio)phenyl]-N2-(4-phenoxyphenyl)alaninamide" involves multiple steps, including the preparation of sulfonamides and phenylsulfonate derivatives. Techniques such as [2,3] sigmatropic rearrangement have been utilized for the synthesis of complex sulfone-containing molecules, demonstrating the intricate procedures involved in producing such compounds (Christov & Ivanov, 2004).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been achieved through techniques like X-ray crystallography, revealing critical insights into their crystalline forms and intermolecular interactions. For instance, the crystal structure determination of certain tetrazole derivatives has provided valuable information on their geometric and electronic structures, which is essential for understanding the molecular architecture of "N2-(methylsulfonyl)-N1-[3-(methylthio)phenyl]-N2-(4-phenoxyphenyl)alaninamide" (Al-Hourani et al., 2020).
Chemical Reactions and Properties
The chemical reactions involving "N2-(methylsulfonyl)-N1-[3-(methylthio)phenyl]-N2-(4-phenoxyphenyl)alaninamide" and its derivatives are complex, involving various pathways such as hydroxylation, cysteine conjugation, and sulfinic acid generation. These reactions are crucial for understanding the metabolism and chemical behavior of the compound in biological systems (Celenza et al., 2008).
Physical Properties Analysis
The physical properties of compounds structurally related to "N2-(methylsulfonyl)-N1-[3-(methylthio)phenyl]-N2-(4-phenoxyphenyl)alaninamide," such as solubility, melting point, and crystallinity, are essential for their practical application and handling. These characteristics are determined through experimental analysis, providing a foundation for understanding the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, play a significant role in the compound's applications and interactions with other substances. Studies on sulfonamide-derived compounds and their metal complexes offer insights into the reactivity and potential biological activity of sulfonamide-containing molecules (Chohan & Shad, 2011).
properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-17(23(26)24-18-8-7-11-22(16-18)30-2)25(31(3,27)28)19-12-14-21(15-13-19)29-20-9-5-4-6-10-20/h4-17H,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKGSYGLSUTUHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)SC)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylsulfanylphenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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